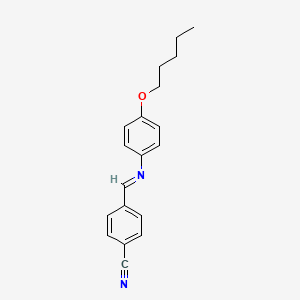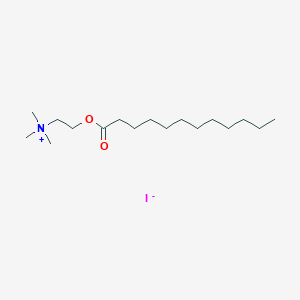
1-(Toluene-4-sulfonyl)-4-nitroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Toluene-4-sulfonyl)-4-nitroimidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a toluene-4-sulfonyl group attached to a 4-nitroimidazole ring
Méthodes De Préparation
The synthesis of 1-(Toluene-4-sulfonyl)-4-nitroimidazole typically involves the reaction of 4-nitroimidazole with toluene-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Nitroimidazole+Toluene-4-sulfonyl chloride→this compound+HCl
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and dimethylformamide.
Analyse Des Réactions Chimiques
1-(Toluene-4-sulfonyl)-4-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles.
Applications De Recherche Scientifique
1-(Toluene-4-sulfonyl)-4-nitroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Toluene-4-sulfonyl)-4-nitroimidazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonyl group can enhance the compound’s solubility and stability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
1-(Toluene-4-sulfonyl)-4-nitroimidazole can be compared with other sulfonyl imidazoles and nitroimidazoles:
1-(Toluene-4-sulfonyl)-1H-imidazole: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
4-Nitroimidazole: Lacks the sulfonyl group, which affects its solubility and stability.
1-(Toluene-4-sulfonyl)-2-methylimidazole: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.
The uniqueness of this compound lies in the combination of both sulfonyl and nitro functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
71100-56-6 |
|---|---|
Formule moléculaire |
C10H9N3O4S |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-4-nitroimidazole |
InChI |
InChI=1S/C10H9N3O4S/c1-8-2-4-9(5-3-8)18(16,17)12-6-10(11-7-12)13(14)15/h2-7H,1H3 |
Clé InChI |
PDGRCWHRWSOPKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


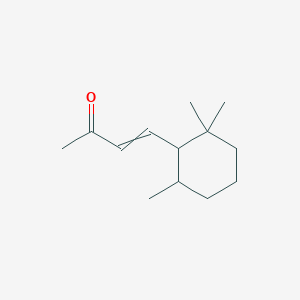
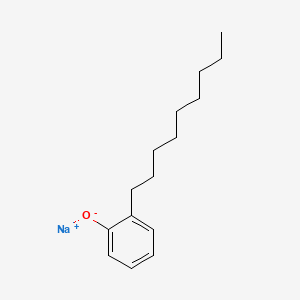
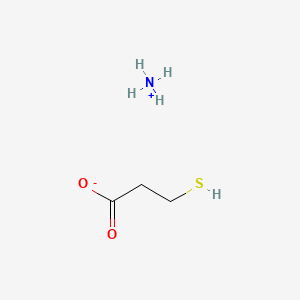
-](/img/structure/B13761479.png)
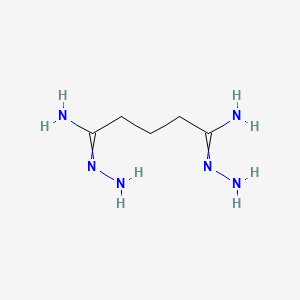
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
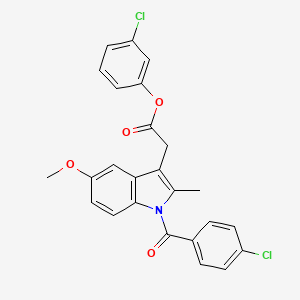
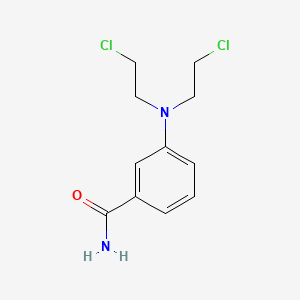
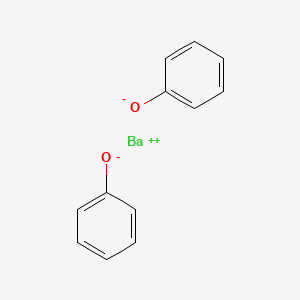
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)

